C-13 labelled arsenobetaine bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2034172-54-6 |
|---|---|
Molecular Formula |
13C1C4H12AsBrO2 |
Molecular Weight |
259.96 |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Methodologies for C 13 Labelled Arsenobetaine Bromide
Strategies for Carbon-13 Incorporation into Arsenobetaine (B179536) Structure
The synthesis of C-13 labelled arsenobetaine bromide necessitates a strategic approach that modifies established synthesis pathways to include a ¹³C-enriched precursor at a specific molecular position.
Arsenobetaine (AB), an organoarsenic compound, is notably non-toxic and is the primary form of arsenic found in many marine organisms. digitellinc.com Its chemical synthesis is well-established. One common abiotic pathway involves the reaction of trimethylarsine (B50810) oxide (TMAO) with a haloacetic acid, such as bromoacetic acid. digitellinc.com Another fundamental and widely utilized method is the quaternization reaction between trimethylarsine and an alkyl haloacetate, followed by hydrolysis. A classic example is the reaction of trimethylarsine with ethyl bromoacetate, which yields the ethyl ester of arsenobetaine bromide. Subsequent hydrolysis of the ester group produces arsenobetaine bromide.
A key biosynthetic hypothesis for arsenobetaine formation in marine environments involves the degradation of arsenosugars to produce intermediates like 2-dimethylarsinoylethanol (DMAE), which are then further metabolized. researchgate.net While biosynthetic pathways provide insight into the natural formation of arsenobetaine, chemical synthesis offers a controlled environment necessary for isotopic labeling.
The incorporation of carbon-13 into the arsenobetaine structure is achieved by using an isotopically labeled starting material in one of the established chemical synthesis routes. A prevalent strategy involves the reaction of trimethylarsine with a ¹³C-labeled haloacetate. For instance, (trimethylarsonium)-1,2-¹³C-acetate can be synthesized for use as an internal calibration standard in analytical procedures. nih.gov
A well-documented synthesis, such as that for the certified reference material BBET-1, utilizes ¹³C-labeled bromoacetic acid. nih.govcanada.casigmaaldrich.com The reaction proceeds as follows:
Reactants : Trimethylarsine ((CH₃)₃As) and ¹³C-labeled bromoacetic acid (Br¹³CH₂¹³COOH).
Reaction : The lone pair of electrons on the arsenic atom of trimethylarsine attacks the carbon atom bonded to the bromine in the labeled bromoacetic acid. This nucleophilic substitution reaction (quaternization) forms the C-As bond.
Product : The resulting product is arsenobetaine bromide with carbon-13 isotopes incorporated into the acetate (B1210297) backbone of the molecule, specifically at the carboxymethyl group.
This method allows for the creation of arsenobetaine bromide labeled with one or more ¹³C atoms, depending on the labeled precursor used. For example, using bromo-1,2-¹³C₂-acetic acid results in a twofold ¹³C-labeled arsenobetaine. nih.gov The use of labeled starting materials like ¹³C₂-sodium acetate can also be adapted to generate the necessary ¹³C₄-acetoacetates for more complex labeled structures. sioc-journal.cn This targeted approach ensures that the label is placed at a specific, known position within the molecule, which is crucial for its application in quantitative analysis.
Post-Synthesis Purification and Isolation Techniques for Labelled Compound
Following the synthesis of this compound, a rigorous purification process is essential to remove unreacted starting materials, by-products, and other impurities. The final product must be of high chemical purity to serve as a reliable certified reference material or internal standard. nih.govcanada.ca
The purification process typically involves multiple steps:
Initial Precipitation/Crystallization : The crude product is often precipitated from the reaction mixture using a suitable anti-solvent, such as acetone (B3395972) or diethyl ether. This initial step helps to remove a significant portion of the soluble impurities.
Recrystallization : To achieve higher purity, the crude solid is subjected to one or more recrystallization steps. A common solvent system for this is a mixture of methanol (B129727) and diethyl ether. The labeled arsenobetaine bromide is dissolved in a minimal amount of hot methanol, and diethyl ether is then added to induce crystallization as the solution cools, leaving impurities behind in the mother liquor.
Washing and Drying : The purified crystals are washed with a volatile solvent like diethyl ether to remove any residual mother liquor and then dried under vacuum to eliminate all traces of solvents.
The final product is a non-hygroscopic, crystalline solid. canada.ca The success of the purification is critical, as the chemical purity, along with the isotopic enrichment, defines the quality of the standard. For certified reference materials like BBET-1, a chemical purity of approximately 0.99 g/g has been achieved. nih.govcanada.ca
Characterization of Isotopic Purity and Site-Specific C-13 Enrichment
Once the this compound has been synthesized and purified, its chemical and isotopic composition must be rigorously characterized. This validation is crucial to confirm the success of the labeling process and to establish the precise properties of the material for its use as a standard.
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining not only the chemical purity but also the isotopic enrichment of the labeled compound. nih.govcanada.ca Both ¹H and ¹³C NMR spectroscopy are employed in this characterization.
For ¹H qNMR, the spectrum provides information on the chemical purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. ethz.ch More importantly for isotopic analysis, the ¹H spectrum reveals the extent of ¹³C labeling through the presence and integration of ¹³C satellite peaks. These are small peaks that flank the main ¹H signal, arising from the coupling between a proton and an adjacent ¹³C nucleus (¹J(¹³C,¹H) coupling). By comparing the integral of the satellite peaks to the integral of the central, non-¹³C-coupled peak, the isotopic abundance of ¹³C at that specific position can be accurately calculated. nih.govcanada.ca
Quantitative ¹³C NMR is also used to directly measure the isotopic enrichment. chemrxiv.org For an accurate quantitative analysis, several experimental parameters must be optimized, including ensuring full signal relaxation between pulses by using a sufficient relaxation delay (d1), which is typically at least five times the T1 relaxation time of the slowest relaxing nucleus of interest. ox.ac.uk Inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations. ox.ac.uk The enrichment of ¹³C is determined by comparing the signal intensity of the labeled carbon position to that of the naturally abundant carbons within the same molecule or to an external standard. For certified reference materials of labeled arsenobetaine, ¹³C enrichment values of approximately 99% (x(¹³C) ≈ 0.99) have been successfully determined using these NMR techniques. nih.govcanada.ca
| Parameter | ¹H qNMR | ¹³C qNMR |
| Primary Use | Chemical Purity, Isotopic Purity via Satellites | Site-Specific Isotopic Enrichment |
| Key Requirement | Comparison to certified internal standard | Optimized relaxation delays, NOE suppression |
| Output | Mass fraction (purity), ¹³C abundance | Isotopic enrichment at specific carbon sites |
Mass spectrometry (MS) is a complementary technique to NMR for assessing isotopic purity. It works by separating ions based on their mass-to-charge ratio (m/z). oiv.int For this compound, the molecular weight will be higher than its natural, unlabeled counterpart by the number of ¹³C atoms incorporated.
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a common method used for this analysis. nih.gov
The sample is introduced into the mass spectrometer, where it is ionized.
The mass analyzer separates the ions. The mass spectrum will show a peak corresponding to the mass of the ¹³C-labeled molecule and a much smaller peak (or absence thereof) at the mass corresponding to the unlabeled molecule.
By comparing the relative intensities of these peaks, the isotopic purity can be determined. For a highly enriched sample, the peak for the labeled compound will be dominant, confirming the successful incorporation of the ¹³C isotope.
Advanced Analytical Applications of C 13 Labelled Arsenobetaine Bromide
Isotope Dilution Mass Spectrometry (IDMS) in Arsenic Speciation Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. By introducing a known quantity of an isotopically enriched version of the analyte—in this case, C-13 labelled arsenobetaine (B179536) bromide—into a sample, the concentration of the naturally occurring analyte (arsenobetaine) can be determined by measuring the altered isotope ratio. This method is particularly valuable for arsenic speciation, which seeks to identify and quantify the various chemical forms of arsenic, as the toxicity and mobility of the element are highly dependent on its chemical form. researchgate.net
Species-Specific Isotope Dilution with Liquid Chromatography-Mass Spectrometry (LC-MS)
Species-specific isotope dilution (SSID) combined with liquid chromatography-mass spectrometry (LC-MS) is a premier method for the accurate determination of arsenobetaine in complex samples like biological tissues. nih.gov In this approach, liquid chromatography first separates the different arsenic compounds present in a sample extract. The eluent is then introduced into a mass spectrometer.
By adding a precisely weighed amount of C-13 labelled arsenobetaine bromide to the sample, it co-elutes with the natural (unlabeled) arsenobetaine. The mass spectrometer can distinguish between the natural compound and the C-13 labelled standard due to their mass difference. For instance, using an LTQ-Orbitrap-MS, the [M+H]⁺ ions for natural arsenobetaine appear at an m/z of 179.0053, while the C-13 labelled version appears at m/z 180.0087. nih.gov Quantification is then achieved by measuring the ratio of these two ions. nih.gov This technique has been successfully used for determining arsenobetaine in fish and seafood certified reference materials (CRMs). nih.govresearchgate.net A two-fold ¹³C-labeled arsenobetaine has also been synthesized and used as an internal calibration standard for analysis via HPLC-ESI-MS/MS. nih.gov
The following table details the tandem mass spectrometry parameters for natural and ¹³C₂-labeled arsenobetaine.
| Compound | Parent Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) |
| Natural Arsenobetaine | 179 | 19 | 135, 119, 91, 79 |
| ¹³C₂-labeled Arsenobetaine | 181 | 19 | 135, 121, 91, 81 |
| Data sourced from Lee et al., 2014. researchgate.net |
Application of Isotope Dilution with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
While LC-MS measures the molecular ions of the arsenic species, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental detection technique. When coupled with LC, it provides highly sensitive and element-specific detection of the separated arsenic species. nih.gov The use of IDMS with LC-ICP-MS allows for the accurate quantification of arsenobetaine, with results showing good agreement with those obtained by LC-MS methods. nih.gov
In this setup, the LC separates the arsenic compounds, and the ICP atomizes and ionizes all arsenic-containing molecules into elemental arsenic ions (As⁺), which are then detected by the mass spectrometer at m/z 75. Because ICP-MS detects the element rather than the molecule, the isotopic label must be on the arsenic atom itself for traditional ID-ICP-MS. However, C-13 labelled arsenobetaine can be effectively used in what is known as species-specific isotope dilution, where the separation of the labeled and unlabeled species by LC prior to detection allows for quantification based on the arsenic signal of each separated peak. This approach has been validated for the analysis of arsenobetaine in fish tissue, providing a robust method for routine analysis. nih.govnih.gov
The table below presents a comparison of results for arsenobetaine determination in fish tissue using two different advanced analytical methods.
| Sample | ID LC-LTQ-Orbitrap-MS (mg kg⁻¹) | Standard Addition LC-ICPMS (mg kg⁻¹) |
| Fish Sample 1 | 9.65 ± 0.24 | 9.56 ± 0.32 |
| Fish Sample 2 | 11.39 ± 0.39 | 11.26 ± 0.44 |
| Data represents concentration with expanded uncertainty (k=2). Sourced from Yang et al., 2011. nih.gov |
Methodological Considerations for Accurate Quantification in Complex Matrices
Achieving accurate quantification of arsenobetaine in complex matrices like food and environmental samples requires addressing several methodological challenges. researchgate.netresearchgate.net
A significant challenge in quantification using electrospray ionization mass spectrometry (ESI-MS) is that isotope amount ratio measurements can exhibit large systematic biases. nih.gov The signal response ratio may vary non-linearly with the concentration ratio, especially in the presence of co-eluting matrix components. nih.gov Since the principle of isotope dilution fundamentally relies on a linear response, this non-linearity can impede accurate quantification. nih.gov
To overcome this, a hybrid approach that combines the method of standard additions with isotope dilution has been proposed. This method effectively corrects for the quantitation errors caused by the non-linear signal response, enabling accurate determination of arsenobetaine in complex samples like fish tissue. nih.gov
Mass bias refers to the phenomenon where a mass spectrometer's detection efficiency varies for ions of different masses. This can introduce inaccuracies in isotope ratio measurements. Several strategies exist to correct for mass bias.
One effective strategy is the "exact matching" approach. nih.gov In this method, a calibration standard is created by quantitatively mixing the natural abundance arsenobetaine standard with the C-13 labelled spike to produce an isotope ratio close to one. This calibration standard is then used for mass bias correction, circumventing potential difficulties associated with other correction models. nih.gov More broadly, mathematical models, such as the revised exponential model, can be applied to correct for mass bias by using an internal standard to normalize the data. researchgate.netrsc.org These models help improve the accuracy and precision of isotope ratio measurements, making them competitive with results from more elaborate magnetic sector instruments. anl.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of isotopically labelled standards like this compound. Quantitative ¹H-NMR, in particular, is used to determine the chemical purity (or mass fraction) of both natural and labelled arsenobetaine standards. nih.gov
This technique provides detailed structural information, confirming the identity of the synthesized compound. Furthermore, NMR is used to assess the isotopic purity or enrichment of the C-13 labelled standards. This is achieved by analyzing the ¹³C satellite signals in the ¹H-NMR spectrum. nih.gov The characterization of certified reference materials, such as CBET-1 (a ¹³C-enriched arsenobetaine spike), relies on NMR to assign the chemical purity and confirm the high level of isotopic enrichment (e.g., x(¹³C) ≈ 0.99). nih.govnih.gov These well-characterized, high-purity standards are crucial for their role as primary calibrators in the highly accurate mass spectrometric determination of arsenobetaine. nih.gov
The table below summarizes the properties of a commercially available this compound certified reference material.
| Property | Value/Description |
| Product Name | Arsenobetaine bromide (carboxymethyl-¹³C₂, 99%) |
| Synonym | 2-(Trimethylarsonio)acetate |
| Formula | (CH₃)₃AsCH₂COO·HBr |
| CAS Number (Labeled) | 2687959-94-8 isotope.com |
| Molecular Weight | 260.96 |
| Chemical Purity | ~90% - 0.99 g/g nih.govisotope.com |
| Isotopic Enrichment | x(¹³C) ≈ 0.99 nih.gov |
| Certification | Certified Reference Material (CRM) from the National Research Council of Canada (NRC) sigmaaldrich.com |
Quantitative 1H-NMR for Purity and Mass Fraction Determination of Labelled Standards
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary method for the characterization and certification of reference materials. nih.gov In the context of this compound, ¹H-qNMR is instrumental in determining the chemical purity and mass fraction of the synthesized standards. nih.gov This technique offers a direct and non-destructive approach to quantify the analyte without the need for a structurally identical standard for calibration.
The methodology involves the use of a certified reference material as an internal calibrant. By comparing the integral of a specific proton signal of the this compound to the integral of a known signal from the calibrant, the precise mass fraction can be calculated. Studies have demonstrated the successful use of ¹H-qNMR to characterize arsenobetaine standards, including natural isotopic abundance and carbon-13 labeled versions, achieving high purity levels of approximately 0.99 g/g. nih.gov The isotopic purity of these standards can also be evaluated from the carbon-13 satellite signals in the ¹H-NMR spectrum. nih.gov
Interactive Data Table: Purity and Mass Fraction of Arsenobetaine Standards Determined by ¹H-qNMR
| Standard | Isotopic Labeling | Purity (g/g) | Carbon-13 Enrichment (x(¹³C)) |
| ABET-1 | Natural Isotopic Abundance | ~0.99 | Not Applicable |
| BBET-1 | Carbon-13 Labeled | ~0.99 | ~0.99 |
| CBET-1 | Carbon-13 Labeled | ~0.99 | ~0.99 |
This table summarizes the characterization of arsenobetaine certified reference materials, highlighting the high purity and isotopic enrichment achieved, as determined by quantitative ¹H-NMR techniques. nih.gov
13C-NMR Spectroscopy for Site-Specific Isotopic Abundance Profiling
¹³C-NMR spectroscopy is a powerful tool for determining the position of the ¹³C label within the arsenobetaine bromide molecule. nih.gov This site-specific information is crucial for understanding the synthesis of the labeled compound and for its application in metabolic studies. The natural abundance of ¹³C is only about 1.1%, which simplifies the spectra of unlabeled compounds but also results in low sensitivity. youtube.comnih.gov However, for isotopically enriched compounds like this compound, ¹³C-NMR provides distinct signals for the labeled carbon atoms.
The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the unambiguous identification of each carbon atom in the molecule. By analyzing the ¹³C-NMR spectrum, researchers can confirm that the isotopic label is located at the intended position and can quantify the degree of enrichment at that specific site. nih.gov This is particularly important for ensuring the quality and reliability of the labeled standard for use in quantitative and tracer studies. The large spectral dispersion in ¹³C-NMR is a significant advantage, reducing signal overlap, which can be a challenge in ¹H-NMR. nih.gov
Utility of 13C-NMR in Elucidating Metabolic Fluxes and Pathways
The use of ¹³C-labeled substrates, such as this compound, in conjunction with ¹³C-NMR spectroscopy, is a cornerstone of metabolic flux analysis (MFA). nih.govnih.gov This technique allows researchers to trace the metabolic fate of the labeled carbon atoms through various biochemical pathways. youtube.com While studies have shown that arsenobetaine is largely excreted unchanged in several animal models, the methodology of using ¹³C-labeled compounds is critical for investigating potential biotransformation. nih.gov
When a ¹³C-labeled compound is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. By analyzing the distribution of the ¹³C label in downstream metabolites using ¹³C-NMR, it is possible to map the flow of carbon through the metabolic network. nih.govyoutube.com This provides quantitative data on the rates (fluxes) of different metabolic pathways. nih.gov Although arsenobetaine is known for its metabolic stability, the application of ¹³C-MFA could definitively track its passage and confirm the absence of significant metabolic conversion or identify minor, previously undetected metabolic routes. nih.govnih.gov
Optimization of Decoupling Conditions for Accurate 13C-NMR Measurements
To obtain high-quality and quantitatively accurate ¹³C-NMR spectra, it is essential to optimize the experimental parameters, particularly the decoupling conditions. uchicago.edunih.gov Proton decoupling is routinely employed in ¹³C-NMR to simplify the spectra by removing the splitting caused by scalar coupling between ¹³C and ¹H nuclei, resulting in single, sharp peaks for each unique carbon atom. uchicago.edu
Effective broadband proton decoupling ensures that all carbon signals appear as singlets, which improves the signal-to-noise ratio and simplifies spectral interpretation. uchicago.edu The Nuclear Overhauser Effect (NOE) can also enhance the signal intensity of carbons attached to protons. nih.gov However, for quantitative measurements, the NOE can be problematic as its magnitude can vary for different carbons, leading to inaccurate integration. To overcome this, inverse-gated decoupling sequences are often used. ox.ac.uk This technique involves applying the proton decoupler only during the acquisition of the ¹³C signal and turning it off during the relaxation delay, thus suppressing the NOE while still achieving decoupling. The optimization of the relaxation delay (D1) is also crucial to ensure that all nuclei have fully relaxed between pulses, which is necessary for accurate quantification. ox.ac.uk
Integration of Hyphenated Techniques in Arsenic Research
The complexity of arsenic speciation in environmental and biological samples necessitates the use of powerful analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection of mass spectrometry, are indispensable in modern arsenic research.
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Arsenic Compound Separation and Detection
Liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) is the gold standard for arsenic speciation analysis. nih.govnih.gov This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and element-specific detection of ICP-MS. nih.govnih.gov This allows for the separation of different arsenic compounds, such as arsenite, arsenate, monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine, followed by their individual quantification. nih.govanalytik-jena.fr
In this setup, the sample is first injected into the HPLC system, where the different arsenic species are separated based on their chemical properties as they pass through a chromatography column. nih.govnih.gov The eluent from the column is then introduced into the ICP-MS, where the compounds are atomized and ionized in a high-temperature argon plasma. The mass spectrometer then detects the arsenic ions at a specific mass-to-charge ratio (m/z 75), providing highly sensitive and selective quantification of each separated arsenic species. nih.govnih.gov The use of a this compound internal standard in this method can correct for variations in instrument response and matrix effects, leading to more accurate and precise results. nih.gov
Interactive Data Table: Typical LC-ICP-MS Operating Conditions for Arsenic Speciation
| Parameter | Setting |
| HPLC System | |
| Column | Anion-exchange (e.g., Hamilton PRP-X100) |
| Mobile Phase | Gradient of ammonium (B1175870) carbonate or phosphate (B84403) buffer |
| Flow Rate | 0.4 - 1.25 mL/min |
| Injection Volume | 40 - 100 µL |
| ICP-MS System | |
| Plasma Gas | Argon |
| Monitored m/z | 75 (As) |
This table provides a general overview of the instrumental parameters typically employed in LC-ICP-MS methods for the separation and detection of arsenic compounds. nih.govnih.govanalytik-jena.fr
Combined Methodologies for Enhanced Analytical Performance
To further enhance the capabilities of arsenic analysis, LC-ICP-MS can be combined with other analytical techniques. For instance, the use of isotope dilution mass spectrometry (IDMS) with this compound as the spike can significantly improve the accuracy and precision of quantification. nih.gov In IDMS, a known amount of the isotopically labeled standard is added to the sample before any sample preparation steps. The ratio of the natural isotope to the labeled isotope is then measured by the mass spectrometer. Since the labeled and unlabeled species behave almost identically during extraction and analysis, any sample loss or matrix effects will affect both equally, allowing for highly accurate determination of the analyte concentration. metrohm.com
Furthermore, coupling LC with both ICP-MS and a molecular mass spectrometer like electrospray ionization-mass spectrometry (ESI-MS) can provide both elemental and molecular structural information. nih.gov This "dual detection" approach allows for the confirmation of the identity of known arsenic species and the potential identification of unknown arsenic metabolites. The combination of these advanced analytical methodologies, underpinned by the use of high-purity labeled standards like this compound, provides a powerful toolkit for comprehensive arsenic research. colab.wsnih.gov
Research Paradigms Utilizing C 13 Labelled Arsenobetaine Bromide As a Tracer
Elucidating Arsenic Biogeochemical Cycling and Environmental Transformations
The use of ¹³C-labelled arsenobetaine (B179536) bromide has been pivotal in unraveling the complex biogeochemical cycling of arsenic. It allows for the direct tracking of this specific arsenic species as it moves through different environmental compartments and undergoes various transformations.
Tracing Arsenic Fate and Transport in Aquatic and Terrestrial Ecosystems
Isotopically labelled compounds are crucial for understanding the movement and transformation of elements like arsenic in the environment. nih.gov In aquatic and terrestrial ecosystems, ¹³C-labelled arsenobetaine bromide serves as a tracer to follow the transport of arsenobetaine across interfaces such as the soil-water interface and within plant systems. taylorfrancis.com Studies have shown that arsenic speciation and concentration can vary significantly at small scales along redox gradients. taylorfrancis.com For instance, in flooded soils, the presence of oxygen in surface water and its release from plant roots heavily influence the dynamic changes between toxic arsenite (As(III)) and less mobile arsenate (As(V)). taylorfrancis.com The use of tracers helps to model how arsenic is transported from the soil to plants, revealing that oxidizing zones around roots can trap a significant portion of mobile arsenic. taylorfrancis.com The broader biogeochemical cycle of arsenic is influenced by both natural processes like volcanic emissions and wind erosion, as well as anthropogenic activities such as mining and the burning of fossil fuels. nih.govmdpi.com
Investigating Microbial-Mediated Arsenic Biotransformation Pathways
Microorganisms play a central role in the biotransformation of arsenic in the environment, acting as a "switch" that can determine whether a wetland, for example, becomes a source or a sink for arsenic. qub.ac.ukhep.com.cnresearchgate.net The use of ¹³C-labelled arsenobetaine bromide allows researchers to investigate the microbial processes that transform this compound. Microbes can mediate arsenic redox reactions, methylation, and volatilization. qub.ac.ukhep.com.cnepa.gov The methylation of arsenite (As(III)) by the ArsM enzyme, found in a wide range of microbes, leads to the formation of various organic arsenic species. hep.com.cnnih.gov These biotransformation processes are not isolated; they are often coupled with the biogeochemical cycles of other elements like carbon, iron, sulfur, and nitrogen. nih.gov Understanding these microbial pathways is crucial for predicting the fate of arsenic compounds in various environments and has been aided by advances in metagenomics and other "omics" approaches. nih.govqub.ac.uk
Dynamics of Arsenobetaine in Marine Food Webs and Environmental Compartments
Arsenobetaine is the predominant organoarsenic compound found in marine animals. rsc.orgoup.com Isotopic tracers help to elucidate its pathway through marine food webs. The current understanding is that arsenobetaine is not produced by the primary producers, such as phytoplankton, which mainly contain arsenosugars. rsc.org Instead, it is believed that arsenobetaine is formed through the degradation of these arsenosugars by organisms higher up the food chain. rsc.org Traces of arsenobetaine start to appear in herbivorous zooplankton and it becomes a major arsenic compound in carnivorous zooplankton. rsc.org The selective accumulation of arsenobetaine in marine animals, where its concentration can be thousands of times higher than in the surrounding seawater, is a key area of research. oup.com While arsenobetaine is found in freshwater organisms, its concentration is generally lower than in their marine counterparts. rsc.orgresearchgate.net
Investigating Arsenic Metabolism in Non-Human Biological Systems
The application of ¹³C-labelled arsenobetaine bromide extends to controlled laboratory settings to investigate its metabolic fate in various biological systems, from cell cultures to whole animal models.
Tracer Studies in In Vitro Cell Cultures and Isolated Enzyme Systems
In vitro systems, such as cell cultures and isolated enzymes, provide a simplified and controlled environment to study the specific biochemical transformations of arsenic compounds. researchgate.net While much of the research has focused on the metabolism of inorganic arsenic and arsenosugars, ¹³C-labelled arsenobetaine bromide can be used to confirm its metabolic inertness at a cellular level. nih.gov For instance, studies on cultured human bladder cells have been used to assess the cytotoxicity and genotoxicity of various arsenicals. nih.gov Such systems allow for the precise measurement of uptake and transformation, or lack thereof, of the labelled compound, providing insights into the specific enzymes and cellular pathways involved.
Application in Animal Models for Metabolic Pathway Delineation
Animal models, including mice, rats, and rabbits, have been instrumental in studying the in vivo behavior of arsenobetaine. nih.govnih.gov The use of isotopically labelled arsenobetaine, such as with ⁷³As or ¹³C, allows for the precise tracking of its absorption, distribution, metabolism, and excretion. nih.gov Early studies using ⁷³As-labelled arsenobetaine demonstrated that it is almost completely absorbed from the gastrointestinal tract in mice and is rapidly excreted in the urine without undergoing any significant biotransformation. nih.gov However, more recent studies have suggested that some biotransformation of arsenobetaine to toxic inorganic arsenic may occur in mice, highlighting the need for further investigation into its metabolic fate. nih.gov The ability to trace the labelled compound through different tissues and fluids provides a detailed picture of its metabolic pathway and helps to resolve controversies regarding its potential for bioaccumulation and degradation. nih.govnih.gov
Table of Research Findings Using C-13 Labelled Arsenobetaine Bromide and Other Tracers
| Research Area | Key Finding | Organism/System | Tracer Used |
|---|---|---|---|
| Arsenic Biogeochemical Cycling | Oxygen from surface water and plant roots influences the dynamic change of As(III) and As(V) in flooded soils. taylorfrancis.com | Rice paddy | Isotopic tracers |
| Microbial Biotransformation | Microbes are a key "switch" in determining if a wetland is an arsenic source or sink. qub.ac.ukhep.com.cnresearchgate.net | Wetlands | General microbial studies |
| Marine Food Webs | Arsenobetaine is formed from the degradation of arsenosugars by zooplankton. rsc.org | Marine plankton | Speciation analysis |
| Metabolism in Animal Models | Orally administered arsenobetaine is almost completely absorbed and excreted unchanged in urine. nih.gov | Mice, rats, rabbits | ⁷³As-labelled arsenobetaine |
| Metabolism in Animal Models | Evidence suggests some biodegradation of arsenobetaine to toxic inorganic arsenic may occur. nih.gov | Mice | Arsenobetaine from fish diet |
Biosynthetic Pathway Elucidation in Fungi and Other Organisms
The biosynthesis of arsenobetaine, the predominant organoarsenical in many marine animals, is a complex process that is not yet fully understood. researchgate.net Several pathways have been proposed, and the use of isotopically labeled compounds is crucial for verifying these hypotheses. This compound serves as a critical tracer in studies aimed at unraveling these intricate metabolic routes in various organisms, including fungi and bacteria.
Research suggests that the biosynthesis of arsenobetaine does not occur in the higher trophic level organisms where it is most abundant, but rather in lower trophic organisms or through symbiotic microbial activity. researchgate.net One of the primary hypothesized pathways involves the transformation of arsenosugars, which are produced by algae and other marine microorganisms. researchgate.net The degradation of these arsenosugars is thought to yield precursors that are subsequently converted to arsenobetaine.
A key proposed intermediate in this pathway is dimethylarsinoylacetate. In laboratory studies, cell extracts from a Pseudomonas species have been shown to catalyze the conversion of dimethylarsinoylacetate to arsenobetaine. nih.gov The addition of S-adenosylmethionine, a universal methyl donor, was found to enhance the rate and extent of this conversion, indicating its role in the methylation steps of the biosynthetic pathway. nih.gov This suggests a process where the formation of the carboxymethyl group precedes the final methylation at the arsenic atom. nih.gov
Another significant precursor identified in the biosynthesis of arsenobetaine is arsenocholine (B1203914). nih.gov It is believed that arsenocholine is converted to arsenobetaine through successive oxidation reactions. nih.gov The use of this compound in reverse-tracing studies, where the labeled compound is introduced to an organism or ecosystem and its degradation products are monitored, can help to identify and confirm the roles of these and other potential intermediates.
The following table summarizes the key proposed precursors in the biosynthesis of arsenobetaine:
| Precursor Molecule | Proposed Role in Biosynthesis | Supporting Evidence |
| Arsenosugars | Initial source of arsenic, degraded to form arsenobetaine precursors. researchgate.net | Widely present in lower trophic organisms like algae. researchgate.net |
| Dimethylarsinoylacetate | Intermediate that is methylated to form arsenobetaine. nih.gov | Bioconversion to arsenobetaine demonstrated in Pseudomonas sp. cell extracts. nih.gov |
| Arsenocholine | Direct precursor that is oxidized to form arsenobetaine. nih.gov | Identified as a metabolic precursor in aquatic animals. nih.gov |
| S-Adenosylmethionine | Methyl donor for the methylation of arsenic-containing intermediates. nih.gov | Enhanced arsenobetaine formation in the presence of this compound in laboratory studies. nih.gov |
By introducing this compound into a system, researchers can track the appearance of the C-13 label in other arsenic-containing compounds, thereby mapping the metabolic grid and confirming the sequence of biosynthetic steps.
Fundamental Mechanistic Studies of Arsenic-Carbon Bond Dynamics
The arsenic-carbon (As-C) bond is a cornerstone of organoarsenic chemistry, and its inherent stability is a key feature of compounds like arsenobetaine. wikipedia.org Understanding the dynamics of this bond—its formation, cleavage, and reactivity—is fundamental to comprehending the environmental persistence and biological inertness of arsenobetaine. This compound provides a sophisticated tool for investigating these mechanistic aspects at a molecular level.
While direct studies utilizing this compound for the explicit purpose of studying As-C bond dynamics are not widely reported in the current body of literature, the principles of kinetic isotope effects (KIEs) and isotopic tracing offer a clear framework for its application. The substitution of a C-12 atom with a C-13 atom results in a slight increase in the mass of the carbon atom, which can influence the vibrational frequency of the As-C bond and, consequently, the rate of reactions involving the cleavage of this bond.
In a hypothetical study, the degradation of arsenobetaine by sedimentary microorganisms could be investigated using this compound. scilit.com By comparing the rate of degradation of the labeled compound to that of its unlabeled counterpart, researchers could determine the kinetic isotope effect for the As-C bond cleavage. A significant KIE would provide strong evidence that the breaking of this bond is the rate-determining step in the degradation process.
Furthermore, C-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of the carbon atoms in a molecule. nih.gov By analyzing the C-13 NMR spectrum of labelled arsenobetaine bromide under various conditions (e.g., in the presence of different enzymes or reactants), it is possible to gain insights into the changes in electron density around the As-C bond during chemical transformations. This can help to elucidate reaction mechanisms and identify transient intermediates that would be difficult to detect using other methods.
The following table outlines potential research applications of this compound in studying As-C bond dynamics:
| Research Application | Methodological Approach | Expected Insights |
| Kinetic Isotope Effect Studies | Comparative rate studies of labeled vs. unlabeled arsenobetaine degradation. | Determination of the rate-determining step in As-C bond cleavage reactions. |
| Mechanistic Elucidation | C-13 NMR spectroscopy to monitor changes in the chemical environment of the carbon atoms. | Identification of reaction intermediates and elucidation of reaction pathways. |
| Bond Stability Assessment | Quantum chemical calculations combined with experimental data from isotopic labeling. | Quantification of the bond dissociation energy and other stability parameters. |
The use of this compound in such fundamental studies would provide invaluable data on the intrinsic properties of the arsenic-carbon bond, contributing to a more complete understanding of the behavior of this ubiquitous organoarsenical in biological and environmental systems.
Challenges and Future Directions in C 13 Labelled Arsenobetaine Bromide Research
Advancements in Synthesis Efficiency and Cost-Effectiveness of Labelled Compounds
A primary challenge in the use of ¹³C-labelled arsenobetaine (B179536) bromide is the complexity and cost of its synthesis. The production of isotopically labelled compounds often involves multi-step processes that can be time-consuming and expensive, limiting their widespread application. researchgate.net Future research must focus on developing more efficient and economical synthetic routes. Innovations in catalysis, such as the use of copper-catalyzed procedures for carbon isotope exchange, could significantly reduce the cost and waste associated with producing ¹³C-labelled precursors. researchgate.net Exploring alternative starting materials and streamlining purification processes are also critical for making these essential tracers more accessible to the broader scientific community. elsevier.comresearchgate.net
Enhancing Analytical Sensitivity and Selectivity for Trace Analysis
The accurate detection and quantification of ¹³C-labelled arsenobetaine bromide and its metabolites at environmentally relevant concentrations present a significant analytical challenge. While hyphenated techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are powerful, they face limitations when dealing with complex matrices and low analyte concentrations. nih.govnih.govusgs.gov
Future efforts should be directed at improving both the sensitivity and selectivity of analytical methods. nih.gov This includes the development of novel sample preparation and microextraction techniques that can effectively preconcentrate the target analyte while minimizing matrix interferences. nih.govnih.gov Additionally, advancements in mass spectrometry, such as the use of tandem mass spectrometry (MS/MS), can provide greater specificity and help to overcome isobaric interferences, which is crucial for distinguishing between different arsenic species. nih.govnih.gov The development of methods that require smaller sample volumes would also be advantageous, particularly for studies where sample availability is limited. nih.gov
Table 1: Comparison of Analytical Techniques for Arsenic Speciation
| Analytical Technique | Advantages | Disadvantages |
| HPLC-ICP-MS | High sensitivity and selectivity for various arsenic species. usgs.gov | Can be affected by matrix interferences; requires specialized equipment. nih.govusgs.gov |
| Selective Hydride Generation-AAS | Simplicity and portability for some inorganic species. psu.edu | Limited to volatile arsenic species; potential for molecular conversion leading to inaccuracies. brooksapplied.com |
| X-ray Absorption Spectroscopy (XAS) | Provides structural information about arsenic compounds in their native state. nih.gov | Lower sensitivity compared to ICP-MS; requires a synchrotron source. nih.gov |
| Colorimetric Assays | Field-usable and requires small sample volumes. nih.gov | Susceptible to interferences from other substances like phosphate (B84403). nih.gov |
Development of Novel Tracer Applications in Complex Environmental and Biological Matrices
While ¹³C-labelled arsenobetaine bromide has proven valuable in tracer studies, its application in highly complex systems like soil, sediment, and diverse biological tissues remains a challenge. brooksapplied.com The interaction of arsenobetaine with various matrix components can affect its bioavailability and transformation pathways, making it difficult to interpret tracer data accurately. brooksapplied.comnih.gov
Future research should focus on developing novel applications for ¹³C-labelled arsenobetaine bromide in these complex matrices. This includes designing experiments that can elucidate the mechanisms of arsenic uptake, transformation, and sequestration in different environmental compartments. researchgate.net For instance, using labelled compounds to study the role of microorganisms in arsenic cycling within biofilms and sediments can provide crucial insights into its environmental fate. nih.gov The development of standardized extraction procedures that ensure the integrity of arsenic species is also paramount for obtaining reliable results from these complex samples. nih.govanalytik-jena.com
Interdisciplinary Approaches for Comprehensive Arsenic Biogeochemical Modeling
Understanding the complete biogeochemical cycle of arsenic requires the integration of data from various scientific disciplines. nih.gov A significant future direction is the development of comprehensive models that combine experimental tracer data with geochemical and microbiological information. slu.seelsevierpure.com Such models can help to predict the transport and fate of arsenic under different environmental conditions. slu.se
An interdisciplinary approach, combining expertise in analytical chemistry, environmental microbiology, geology, and computational modeling, is essential. nih.govnih.gov By integrating data on arsenic speciation, microbial transformations, and interactions with minerals, scientists can build more robust and predictive models. researchgate.netelsevierpure.com Geochemical modeling, for instance, can assist in designing more effective tracer studies by predicting reaction kinetics and identifying key processes to investigate. researchgate.net Ultimately, these integrated models will be invaluable for assessing the risks associated with arsenic contamination and developing effective remediation strategies. nih.govelsevierpure.com
Q & A
Q. How is the chemical purity of C-13 labeled arsenobetaine bromide determined in certified reference materials (CRMs)?
Quantitative ¹H-NMR is the primary method for assessing chemical purity. Researchers integrate proton signals from the target molecule (e.g., methyl groups in arsenobetaine) against an internal standard (e.g., maleic acid). Corrections are made for isotopic shifts caused by ¹³C labeling. This approach validated the purity of CRMs like BBET-1 and CBET-1, achieving mass fraction uncertainties <0.5% .
Q. What criteria should guide the selection of CRMs for isotopic studies of arsenobetaine bromide?
Select CRMs with explicit documentation of isotopic enrichment (e.g., BBET-1 vs. CBET-1) and validation through methods like ¹³C satellite signal analysis via NMR. Ensure traceability to international metrology standards (e.g., CCQM guidelines) to guarantee reproducibility in environmental or metabolic studies .
Q. How does C-13 labeling enhance tracking of arsenobetaine in metabolic pathways?
The ¹³C label allows precise detection of arsenobetaine and its metabolites using LC-MS/MS or isotope ratio mass spectrometry. Unlike radioactive isotopes, ¹³C avoids regulatory constraints while enabling differentiation from endogenous compounds in biological matrices like marine organisms .
Advanced Research Questions
Q. How can discrepancies in isotopic purity arise when using NMR versus neutron activation analysis (NAA)?
NMR detects ¹³C via satellite peaks in proton spectra, while NAA quantifies total arsenic. Discrepancies may stem from matrix interferences (e.g., bromides in environmental samples) or incomplete isotopic equilibration. Resolve conflicts by cross-validating with isotope dilution mass spectrometry (IDMS) and using matrix-matched calibration standards .
Q. What synthesis strategies minimize isotopic dilution during the preparation of C-13 labeled arsenobetaine bromide?
Optimize precursor stoichiometry to ensure excess ¹³C-labeled reagents (e.g., ¹³CH₃I). Monitor reaction intermediates via LC-MS for unintended isotopic scrambling. Final purification via reversed-phase HPLC removes unlabeled byproducts, with isotopic integrity confirmed by ¹³C-NMR .
Q. What experimental controls prevent isotopic exchange in long-term environmental exposure studies?
Store samples in argon-sealed amber vials at -20°C to inhibit photodegradation and hydrolysis. Periodically validate isotopic stability using qNMR to detect ¹³C loss. For field studies, include spiked recovery samples to account for bromide interference in aquatic systems .
Methodological Considerations
- Data Contradiction Analysis : When comparing isotopic purity across techniques (e.g., NMR vs. NAA), use Bland-Altman plots to assess systematic biases. For example, NMR may overestimate purity in samples with high bromide content due to signal overlap .
- Experimental Design : In metabolic studies, pair ¹³C-labeled arsenobetaine with deuterated internal standards (e.g., D₃-arsenobetaine) to correct for ionization suppression in MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
